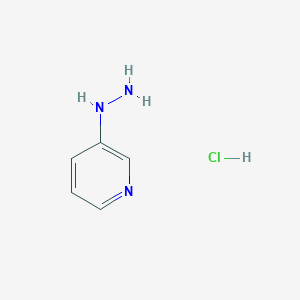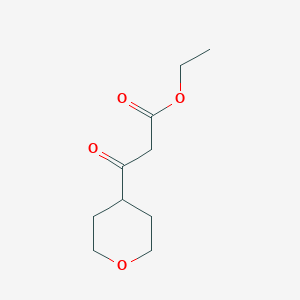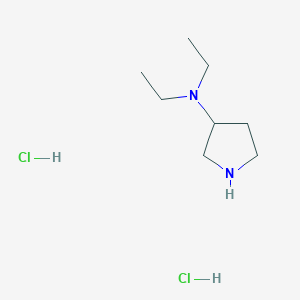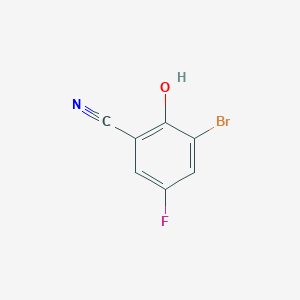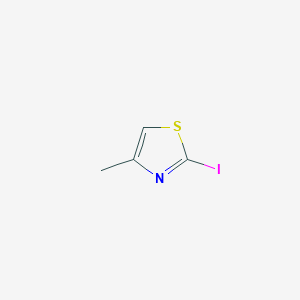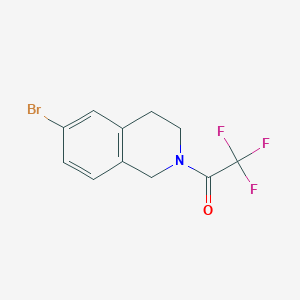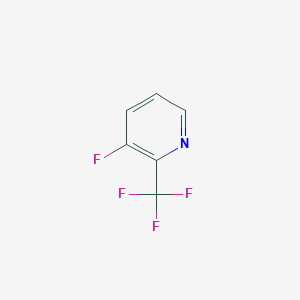
3-氟-2-(三氟甲基)吡啶
描述
3-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学研究应用
3-Fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioactivity and metabolic stability.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its stability and effectiveness.
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . The specific targets can vary depending on the derivative and its application.
Mode of Action
It’s known that trifluoromethylpyridines are often used as intermediates in organic synthesis . They can participate in various chemical reactions to form more complex structures, which can interact with biological targets in specific ways.
Biochemical Pathways
Trifluoromethylpyridines are known to be used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may affect a wide range of biochemical pathways depending on the specific derivative and its application.
Pharmacokinetics
The presence of fluorine in the molecule can influence its pharmacokinetic properties, as fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound .
Result of Action
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that the effects of this compound can vary widely depending on the specific derivative and its application.
Action Environment
It’s known that the physicochemical properties of fluorinated compounds can be influenced by environmental factors . For example, the presence of fluorine can enhance the stability of the compound, potentially influencing its action and efficacy in different environments .
生化分析
Biochemical Properties
3-Fluoro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the inhibition and activation of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of 3-Fluoro-2-(trifluoromethyl)pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Fluoro-2-(trifluoromethyl)pyridine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . Additionally, 3-Fluoro-2-(trifluoromethyl)pyridine can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-Fluoro-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, 3-Fluoro-2-(trifluoromethyl)pyridine can induce changes in gene expression by interacting with DNA and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-(trifluoromethyl)pyridine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 3-Fluoro-2-(trifluoromethyl)pyridine can lead to cumulative effects on cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-Fluoro-2-(trifluoromethyl)pyridine have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal model .
Metabolic Pathways
3-Fluoro-2-(trifluoromethyl)pyridine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . This metabolism can lead to the formation of reactive intermediates, which may interact with cellular macromolecules and affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of the cell .
Subcellular Localization
The subcellular localization of 3-Fluoro-2-(trifluoromethyl)pyridine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of 3-picoline, followed by aromatic nuclear chlorination and subsequent fluorination. This process can be summarized as follows :
Chlorination of 3-picoline: 3-picoline is chlorinated to form 2,3-dichloro-5-(trifluoromethyl)pyridine.
Fluorination: The chlorinated intermediate is then subjected to fluorination to replace the chlorine atoms with fluorine, yielding 3-Fluoro-2-(trifluoromethyl)pyridine.
Industrial Production Methods
Industrial production of 3-Fluoro-2-(trifluoromethyl)pyridine often involves large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The choice of method depends on the desired purity and yield of the final product.
化学反应分析
Types of Reactions
3-Fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
3-Fluoro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in applications where precise control over molecular interactions is required. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable tool in both research and industrial applications.
属性
IUPAC Name |
3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNWCFXTGANWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632879 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886510-21-0 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The paper highlights that existing methods for synthesizing 3-Fluoro-2-(trifluoromethyl)pyridine suffer from drawbacks such as the use of expensive and toxic trifluoromethylation reagents, complex reaction procedures, and low conversion rates []. The new method addresses these issues by utilizing readily available and affordable starting materials, simplifying the reaction steps, and achieving higher yields.
A: The synthesis involves two main steps: (1) 2-(Trifluoromethyl)nicotinic acid ethyl ester is used as the starting material and undergoes a reaction to produce 2-(Trifluoromethyl)-3-aminopyridine. (2) The product from step one, 2-(Trifluoromethyl)-3-aminopyridine, is then reacted with boron trifluoride to yield the desired 3-Fluoro-2-(trifluoromethyl)pyridine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


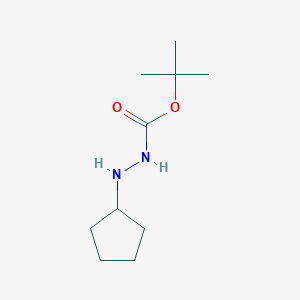


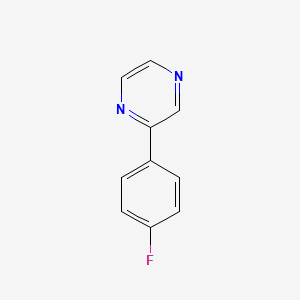
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)
![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)
